N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3/c25-18(14-5-2-7-16(11-14)24(26)27)21-15-6-1-4-13(10-15)17-12-23-9-3-8-20-19(23)22-17/h1-12H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVJPXBUJAZCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile and enolizable C–H activated acidic compounds in the presence of sodium carbonate . This method provides mild reaction conditions and moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound often focus on green chemistry approaches to minimize environmental impact. Catalysts such as gold nanoparticles have been used to enhance the efficiency of the synthesis . These methods aim to produce the compound in large quantities while maintaining high purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative .
Scientific Research Applications
Research has shown that imidazo[1,2-a]pyrimidine derivatives, including N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide, exhibit a range of biological activities:
- Anticancer Activity : Compounds in this class have demonstrated efficacy against various cancer cell lines. Studies indicate that modifications to the imidazo[1,2-a]pyrimidine core can enhance potency and selectivity towards specific cancer targets .
- Antiviral Properties : Recent studies have identified imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of the human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2, suggesting their application in treating COVID-19 .
- Antimicrobial Effects : These compounds have also shown promise as antimicrobial agents. Research indicates moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential in developing new antibiotics .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Condensation Reactions : The initial step often involves the condensation of imidazo[1,2-a]pyrimidine derivatives with nitro-substituted benzamides to form the target compound.
- Modification for Enhanced Activity : Structural modifications are frequently made to optimize drug-like properties and enhance biological activity. For example, altering substituents on the phenyl ring can significantly impact potency and selectivity against specific targets .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making the compound effective in treating diseases such as cancer and inflammation .
Comparison with Similar Compounds
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
- Structure : Substituted with a thiophene-derived Schiff base at the 3-position of the imidazo[1,2-a]pyrimidine core .
- Key Differences: Replaces the nitrobenzamide group with a thiophene-Schiff base, introducing sulfur-based aromaticity. The Schiff base (imine) functionality may enhance metal-binding capacity compared to the nitrobenzamide’s electron-withdrawing nitro group. Synthesized via condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with thiophene-2-carbaldehyde under mild conditions (ethanol, room temperature) .
N-(4-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,5-dimethoxybenzamide
- Structure : Features a para-substituted phenyl ring with 3,5-dimethoxybenzamide .
- Key Differences: Substituent Effects: Methoxy groups are electron-donating, contrasting with the nitro group’s electron-withdrawing nature. This may alter π-π stacking interactions and solubility. Positional Isomerism: The benzamide is attached at the para position of the phenyl ring, whereas the target compound uses a meta-substituted phenyl linker.
Imidazo[1,2-a]pyridine Analogs
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide
Patent Derivatives ()
- Examples include compounds with trifluoromethyl, cyano, or sulfonyl groups attached to imidazo[4,5-b]pyridine or pyrimidine scaffolds .
- Key Differences: Functional groups like sulfonyl or cyano may enhance target affinity or pharmacokinetic properties compared to nitro groups. Substituents such as pentafluoroethyl or trifluoromethoxy in patented compounds highlight the pharmaceutical industry’s focus on fluorinated groups for improved bioavailability .
Structural and Functional Data Table
| Compound Name | Core Structure | Substituent | Molecular Formula | Key Functional Groups |
|---|---|---|---|---|
| This compound | Imidazo[1,2-a]pyrimidine | 3-Nitrobenzamide (meta) | C₁₉H₁₃N₅O₃ | Nitro, benzamide |
| (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | Imidazo[1,2-a]pyrimidine | Thiophene-Schiff base | C₁₈H₁₃N₅S | Imine, thiophene |
| N-(4-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,5-dimethoxybenzamide | Imidazo[1,2-a]pyrimidine | 3,5-Dimethoxybenzamide (para) | C₂₂H₁₈N₄O₃ | Methoxy, benzamide |
| N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide | Imidazo[1,2-a]pyridine | 3-Trifluoromethylbenzamide | C₂₂H₁₅F₃N₄O | Trifluoromethyl, benzamide |
Research Findings and Implications
Electronic Effects : The nitro group in the target compound creates a highly electron-deficient aromatic system, which may enhance interactions with electron-rich biological targets (e.g., kinase ATP-binding pockets) compared to methoxy or thiophene derivatives .
Synthetic Flexibility : The Schiff base derivative () demonstrates the feasibility of modular synthesis for imidazo[1,2-a]pyrimidines, suggesting analogous routes for introducing nitrobenzamide groups .
Positional Isomerism : Meta-substitution on the benzamide (target compound) may offer steric advantages over para-substituted analogs (e.g., ) in target binding .
Biological Activity
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H18N8O
- Molecular Weight : 410.431 g/mol
- IUPAC Name : this compound
The structure includes an imidazo[1,2-a]pyrimidine moiety, which is known for its bioactive properties, particularly in the context of enzyme inhibition and receptor modulation.
Research indicates that compounds similar to this compound often act as inhibitors of various kinases and enzymes involved in signaling pathways associated with cancer and autoimmune diseases. For example, imidazo[1,2-a]pyridine derivatives have been highlighted for their ability to inhibit Bruton’s tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling and is implicated in several malignancies and inflammatory conditions .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against specific targets:
- ENPP1 Inhibition : Similar imidazo derivatives have shown potent inhibition of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is involved in the regulation of immune responses. Compounds exhibiting IC50 values as low as 5.70 nM have been reported .
- Kinase Inhibition : The compound's structure suggests potential interactions with various kinases, making it a candidate for further studies aimed at developing targeted therapies for cancers.
Case Studies
- Antitumor Activity : A study on related compounds demonstrated that they could enhance the efficacy of anti-PD-1 antibodies in murine models. The combination treatment led to a tumor growth inhibition rate of 77.7%, indicating a promising avenue for cancer therapy .
- Autoimmune Disease Models : Research has indicated that similar imidazo derivatives can modulate immune responses effectively, suggesting potential applications in treating autoimmune diseases characterized by aberrant B-cell activation .
Data Table: Biological Activity Summary
Q & A
Q. What are the key considerations for synthesizing N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide with high purity?
The synthesis involves multi-step reactions, including palladium-catalyzed cross-couplings for imidazo[1,2-a]pyrimidine ring formation and nitro-group introduction. Key steps:
- Use continuous flow reactors to optimize reaction conditions (temperature, pressure) and reduce byproducts .
- Employ HPLC purification to isolate the final product, ensuring >95% purity. Validate intermediates via LC-MS and 1H NMR .
- Monitor nitro-group stability under acidic/basic conditions to prevent unintended reduction or degradation .
Q. Which spectroscopic methods are most effective for characterizing the molecular structure of this compound?
A combination of techniques is required:
- 1H/13C NMR : Confirm aromatic protons and nitro-group resonance patterns (e.g., deshielding effects at δ 8.5–9.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the formula C19H14N4O3 (expected [M+H]+: 363.1092) .
- IR spectroscopy : Identify characteristic NO2 stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) .
Q. How can researchers initially assess the biological activity of this compound in vitro?
Begin with target-agnostic screening:
- Enzyme inhibition assays : Test against kinases (e.g., DDR1/DDR2) or COX-2 at 1–10 µM concentrations, using fluorescence-based readouts .
- Cellular viability assays : Evaluate cytotoxicity in cancer lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC50 values to structurally similar analogs .
- Binding affinity studies : Use surface plasmon resonance (SPR) to measure interactions with protein targets .
Advanced Research Questions
Q. What strategies can resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Address pharmacokinetic and pharmacodynamic factors:
- Metabolic stability : Perform liver microsome assays to identify rapid clearance pathways (e.g., CYP450-mediated oxidation of the nitro group) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; >90% binding may reduce in vivo bioavailability .
- Orthogonal in vivo models : Compare subcutaneous xenograft vs. orthotopic models to assess tissue-specific efficacy .
Q. How does the nitro group at the benzamide position influence the compound's binding affinity compared to other substituents?
Structure-activity relationship (SAR) analysis is critical:
- Electrostatic potential mapping : Use DFT calculations to compare nitro (-NO2) vs. methyl (-CH3) or fluoro (-F) groups. Nitro’s electron-withdrawing nature may enhance π-π stacking in enzyme active sites .
- Crystallographic studies : Co-crystallize the compound with targets (e.g., COX-2) to visualize hydrogen-bonding interactions between NO2 and Arg120/His90 residues .
- Free-energy perturbation (FEP) : Simulate substituent effects on binding energy using molecular dynamics .
Q. What computational methods are recommended for predicting off-target interactions of this compound?
Mitigate off-target risks via:
- Pharmacophore modeling : Screen against databases like ChEMBL to identify kinases or GPCRs with similar binding pockets .
- Machine learning : Train models on imidazo[1,2-a]pyrimidine derivatives to predict ADMET profiles .
- Thermodynamic integration : Calculate binding free energies for high-risk off-targets (e.g., hERG channels) .
Data Contradiction Analysis
Q. How should researchers address conflicting IC50 values across different kinase inhibition assays?
- Assay validation : Replicate studies using standardized ATP concentrations (e.g., 10 µM vs. 100 µM) to control for competition artifacts .
- Cellular target engagement : Confirm kinase inhibition via Western blotting for phosphorylated downstream markers (e.g., p-MAPK) .
- Orthogonal techniques : Compare SPR-derived KD values with biochemical assay results to identify assay-specific biases .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
